molecular formula C23H23ClN4O2S2 B15154366 3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide

3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide

Cat. No.: B15154366
M. Wt: 487.0 g/mol
InChI Key: NKUTVEHSHVITKK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide involves multiple steps. One common synthetic route includes the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C23H23ClN4O2S2

Molecular Weight

487.0 g/mol

IUPAC Name

3-chloro-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H23ClN4O2S2/c1-2-19(29)28-13-11-27(12-14-28)16-9-7-15(8-10-16)25-23(31)26-22(30)21-20(24)17-5-3-4-6-18(17)32-21/h3-10H,2,11-14H2,1H3,(H2,25,26,30,31)

InChI Key

NKUTVEHSHVITKK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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